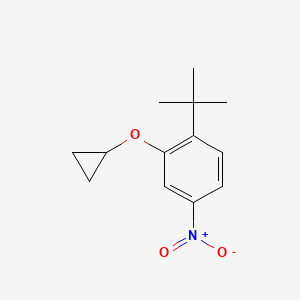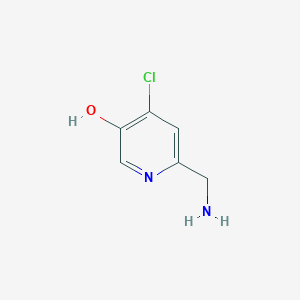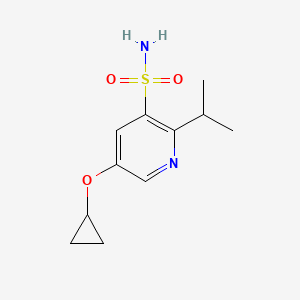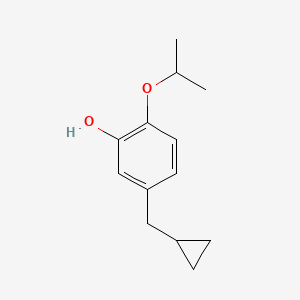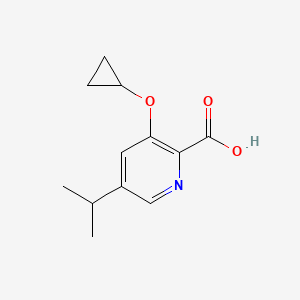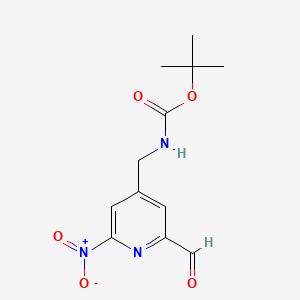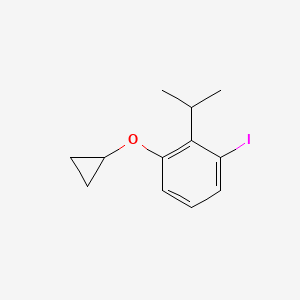
1-Cyclopropoxy-3-iodo-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is an organic compound with the molecular formula C12H15IO It is a halogenated benzene derivative, characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE typically involves the iodination of a suitable precursor, such as 1-cyclopropoxy-2-(propan-2-yl)benzene. The iodination reaction can be carried out using iodine (I2) or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-cyclopropoxy-3-azido-2-(propan-2-yl)benzene .
Applications De Recherche Scientifique
1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the cyclopropoxy and isopropyl groups can influence the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
1-CYCLOPROPOXY-3-IODOBENZENE: Lacks the isopropyl group, making it less sterically hindered.
1-CYCLOPROPOXY-2-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, affecting its reactivity in halogenation reactions.
1-CYCLOPROPOXY-3-(PROPAN-2-YL)BENZENE: Lacks the iodine atom, similar to the previous compound
Uniqueness: 1-CYCLOPROPOXY-3-IODO-2-(PROPAN-2-YL)BENZENE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the iodine atom and the cyclopropoxy group makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H15IO |
|---|---|
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
1-cyclopropyloxy-3-iodo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clé InChI |
WDSCLEJLROMWKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


